1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol
Overview
Description
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrFNO3S. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is further attached to a sulfonyl group and a piperidin-4-ol moiety. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Sulfonylation: The brominated and fluorinated phenyl ring is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl group.
Piperidin-4-ol Formation: Finally, the sulfonylated intermediate is reacted with piperidin-4-ol under suitable conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-4-ol moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol can be compared with similar compounds such as:
1-((5-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol: This compound has a different substitution pattern on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-ol: The presence of a chlorine atom instead of bromine can lead to different chemical and biological properties.
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidin-4-ol: The methyl group may influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOBNAIBNBTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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